An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a trans-cyclohexyl scaffold with a terminal alkyne and a Boc-protected amine, this molecule offers a unique combination of rigidity, reactivity, and synthetic versatility. This document delves into its core chemical properties, outlines a robust synthetic approach, explores its chemical reactivity, and discusses its applications in the broader context of medicinal chemistry and materials science.
Physicochemical Properties: A Foundation for Application
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, with the CAS number 1932050-98-0, is a white to yellow solid at room temperature.[1] Its structure features a trans-1,4-disubstituted cyclohexane ring, which imparts a rigid and well-defined three-dimensional geometry. This conformational constraint is a desirable attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target.
The molecule possesses two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. The Boc group ensures the stability of the amine during various synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.[2] The terminal alkyne is a versatile handle for a wide array of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various addition reactions.
While specific experimental data for the melting point, boiling point, and solubility of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine are not widely reported in the public domain, its properties can be inferred from its structure and data for analogous compounds. Its solid-state nature suggests a relatively high melting point for a molecule of its size, likely due to the rigid cyclohexane core and potential for intermolecular interactions. Its solubility is expected to be highest in nonpolar to moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
| Property | Value | Source |
| CAS Number | 1932050-98-0 | [3] |
| Molecular Formula | C₁₄H₂₃NO₂ | [3] |
| Molecular Weight | 237.34 g/mol | [3] |
| Appearance | White to yellow solid | [1] |
| IUPAC Name | tert-butyl ((trans-4-ethynylcyclohexyl)methyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)C#C |
Synthesis and Purification: A Proposed Experimental Protocol
A robust and scalable synthesis of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine can be envisioned starting from commercially available trans-1,4-cyclohexanedimethanol. The following multi-step protocol is based on well-established synthetic transformations.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine.
Step-by-Step Methodology
Step 1: Monotosylation of trans-1,4-Cyclohexanedimethanol
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Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
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Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in pyridine.
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Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the monotosylated intermediate.
Step 2: Azide Formation
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Dissolve the monotosylated intermediate (1.0 eq) in dimethylformamide (DMF).
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Add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12-16 hours.
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Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azido intermediate, which can often be used in the next step without further purification.
Step 3: Reduction to Amine
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Carefully add the azido intermediate (1.0 eq) to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate to obtain the crude (trans-4-(aminomethyl)cyclohexyl)methanol.
Step 4: Boc Protection
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Dissolve the crude amine (1.0 eq) in a mixture of dichloromethane and triethylamine (1.2 eq).
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12-16 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify by column chromatography to yield tert-butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate.
Step 5: Oxidation to Aldehyde
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To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane.
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Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
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Concentrate the filtrate to obtain the crude aldehyde, tert-butyl ((trans-4-formylcyclohexyl)methyl)carbamate.
Step 6: Seyferth-Gilbert Homologation
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To a solution of the crude aldehyde (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq) in methanol at 0 °C, add anhydrous potassium carbonate (2.0 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Quench the reaction with water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine.
Chemical Reactivity and Stability
The reactivity of N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is dictated by its two primary functional groups: the N-Boc protecting group and the terminal alkyne.
Reactivity of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions.[2] Its primary reactivity lies in its facile cleavage under strongly acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent. This deprotection proceeds via a stable tert-butyl cation, regenerating the primary amine.
Reactivity of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group in organic synthesis. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), allowing for deprotonation with a strong base (e.g., n-butyllithium or sodium amide) to form a potent acetylide nucleophile. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, the terminal alkyne readily undergoes several important classes of reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction with azides forms a stable 1,4-disubstituted 1,2,3-triazole ring. This is a cornerstone of bioconjugation and medicinal chemistry for linking molecular fragments.
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Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form disubstituted alkynes.
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Hydration: In the presence of a mercury(II) catalyst, the alkyne can be hydrated to form a methyl ketone.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the triple bond.
Caption: Key reaction pathways for N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine.
Applications in Research and Development
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a valuable building block for the synthesis of complex molecules in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The rigid trans-cyclohexyl scaffold is a popular bioisostere for aromatic rings in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability. The ability to introduce substituents at the 1- and 4-positions with well-defined stereochemistry allows for the precise spatial orientation of pharmacophoric elements. The dual functionality of this molecule enables its use as a versatile linker or scaffold in the construction of novel therapeutic agents. For instance, the alkyne can be used to attach the molecule to a larger biomolecule or a solid support, while the deprotected amine can be acylated or alkylated to introduce further diversity.
PROTACs and Chemical Biology
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The synthesis of PROTACs requires linkers to connect the target-binding and E3 ligase-binding moieties. The defined length and rigidity of the trans-cyclohexyl core, combined with the versatile handles for conjugation, make N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine an attractive component for the construction of PROTAC linkers.
Materials Science
The terminal alkyne functionality allows for the incorporation of this building block into polymers and other materials through polymerization or surface modification reactions. The rigid cyclohexyl unit can impart desirable thermal and mechanical properties to the resulting materials.
Safety and Handling
Conclusion
N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is a strategically designed bifunctional building block that offers a powerful combination of a rigid scaffold and orthogonal reactive handles. Its utility in medicinal chemistry, particularly in the design of conformationally constrained molecules and linkers for PROTACs, is significant. The synthetic protocol outlined in this guide provides a reliable pathway to access this valuable compound, and the discussion of its reactivity highlights the numerous opportunities for its incorporation into complex molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the importance of versatile building blocks like N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine is set to increase.
References
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American Elements. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine. [Link]
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Ivy Fine Chemicals. N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine [CAS: 1932050-98-0]. [Link]
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PubChem. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
